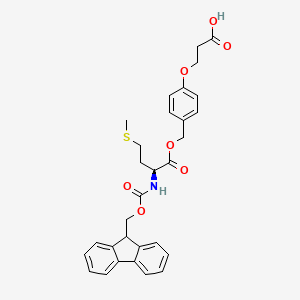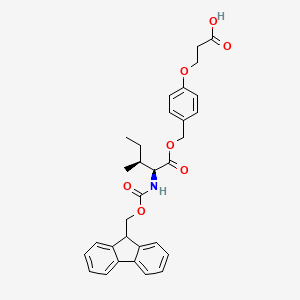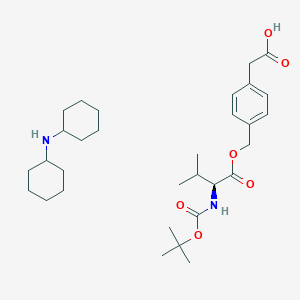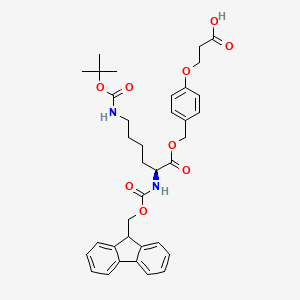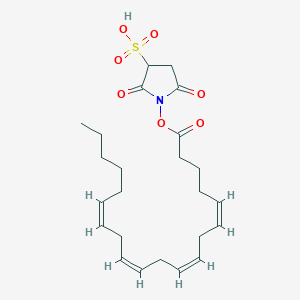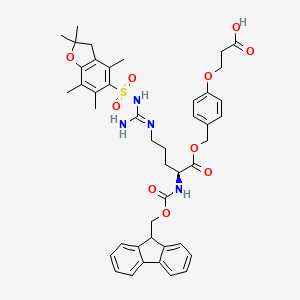
(1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride, also known as 3-MSPEA-HCl, is a synthetic compound used in a variety of biochemical and physiological experiments. It is a chiral amine that is synthesized using a variety of chemical reactions and has a wide range of applications in scientific research. This article will explore the synthesis of 3-MSPEA-HCl, its mechanism of action, its biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride is used in a variety of scientific research applications. It is commonly used as a chiral auxilliary in organic synthesis, as it can be used to separate enantiomers. It is also used in the synthesis of chiral drugs, and it can be used to study the stereochemistry of organic reactions. Additionally, (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride is used to study the stereoselectivity of enzyme-catalyzed reactions, and to study the stereospecificity of enzyme-catalyzed reactions.
Wirkmechanismus
The mechanism of action of (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride is not yet fully understood. It is thought to act as a chiral auxilliary in organic synthesis by forming a complex with the substrate and stabilizing the transition state. This complex is thought to be formed by hydrogen bonding between the amine group of (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride and the substrate. Additionally, (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride is thought to act as an inhibitor of enzymes, as it has been shown to inhibit the activity of some enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride are not yet fully understood. It has been shown to have some inhibitory effects on enzymes, and it is thought to be involved in the regulation of gene expression. Additionally, (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride has been shown to have some anti-inflammatory effects in vitro, but its effects in vivo have not yet been studied.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride in lab experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is highly soluble in a variety of organic solvents, making it easy to work with in the lab.
However, there are also some limitations to using (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride in lab experiments. It is a chiral compound, and it is difficult to separate its enantiomers using conventional chromatography techniques. Additionally, it is not yet fully understood how (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride interacts with enzymes and substrates, so the results of experiments using this compound may not be reliable.
Zukünftige Richtungen
There are several potential future directions for research involving (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride. Further research is needed to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, research is needed to develop methods for separating the enantiomers of (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride, as well as methods for synthesizing the compound in a more efficient and cost-effective manner. Finally, research is needed to study the effects of (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride in vivo, as well as its potential therapeutic applications.
Synthesemethoden
(1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride is synthesized using a variety of chemical reactions. The most common method is the acylation of (S)-1-amino-3-methanesulfonylphenyl ethane with an acid chloride. This reaction yields a mixture of (1S)-1-(3-methanesulfonylphenyl)ethan-1-amine hydrochloride and (1R)-1-(3-methanesulfonylphenyl)ethan-1-amine hydrochloride, which can be separated using chiral chromatography. Other methods of synthesis include the reaction of (S)-1-amino-3-methanesulfonylphenyl ethane with an acid anhydride or a Grignard reagent.
Eigenschaften
IUPAC Name |
(1S)-1-(3-methylsulfonylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-7(10)8-4-3-5-9(6-8)13(2,11)12;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUWGOYXNWHBQX-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)S(=O)(=O)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-(Methylsulfonyl)phenyl)ethan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


